molecular formula C20H23ClN2O4S B2391882 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide CAS No. 921909-47-9

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2391882
CAS No.: 921909-47-9
M. Wt: 422.92
InChI Key: VWEJNAGRMAFYKE-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound. The compound appears to contain a benzo[b][1,4]oxazepine ring, which is a type of heterocyclic compound .


Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, reaction conditions, and yield .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Mechanism of Action

If the compound is a drug or biologically active molecule, this would involve studying its interactions with biological targets and its effects on biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

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Properties

IUPAC Name

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-5-23-16-11-15(8-9-17(16)27-12-20(3,4)19(23)24)22-28(25,26)18-10-14(21)7-6-13(18)2/h6-11,22H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEJNAGRMAFYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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